molecular formula C19H15BrN4O3 B11204859 4-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

4-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B11204859
M. Wt: 427.3 g/mol
InChI Key: SDNBLSQHCSZVLF-UHFFFAOYSA-N
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Description

    4-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactions involving this compound are not well-documented. we can infer potential reactions based on its functional groups:

        Oxidation: The benzamide moiety could undergo oxidation.

        Substitution: The bromine atom may participate in substitution reactions.

        Amidation: Formation of the benzamide group involves amidation.

    • Major products would depend on reaction conditions and reagents.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for novel molecules.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Assess its pharmacological properties (e.g., anticancer, antimicrobial).

      Industry: Evaluate its use in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are scarce. Further research is needed.
    • Potential molecular targets and pathways remain speculative.
  • Comparison with Similar Compounds

    • Similar compounds are not explicitly listed in the literature.
    • we can compare its structure and reactivity to related benzamides, pyrrolidinones, and oxadiazoles.

    Properties

    Molecular Formula

    C19H15BrN4O3

    Molecular Weight

    427.3 g/mol

    IUPAC Name

    4-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

    InChI

    InChI=1S/C19H15BrN4O3/c20-14-8-6-12(7-9-14)17(26)21-19-23-22-18(27-19)13-10-16(25)24(11-13)15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,21,23,26)

    InChI Key

    SDNBLSQHCSZVLF-UHFFFAOYSA-N

    Canonical SMILES

    C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)Br

    Origin of Product

    United States

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